molecular formula C21H21FN2O2S2 B2980698 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 941984-63-0

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide

Cat. No. B2980698
CAS RN: 941984-63-0
M. Wt: 416.53
InChI Key: YCUCILZIHNXWMP-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide, also known as FBA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. FBA belongs to the class of thiazole compounds and is synthesized using a specific method.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives, which share structural similarities with 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds are characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Novel derivatives of compounds structurally related to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide have shown significant anti-inflammatory and antitumor activities. For example, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have demonstrated considerable anti-inflammatory activity, with some showing promising results against specific cancer cell lines (Sunder & Maleraju, 2013).

Antimicrobial Activity

Compounds related to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide have been synthesized and evaluated for their potential as antimicrobial agents. Specifically, rhodanine-3-acetic acid derivatives exhibited activity against a panel of bacteria, mycobacteria, and fungi, with some derivatives showing high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis of Novel Compounds

The synthesis of novel compounds for potential therapeutic uses is a key area of application for 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide and its derivatives. Research has focused on creating new molecules with enhanced properties for various applications, including anticonvulsant and antibacterial activities. For instance, the synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives has led to compounds with excellent protection against seizures in animal models, rivaling traditional anticonvulsants like phenytoin (Kohn et al., 1993).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c1-26-19-4-2-3-15(11-19)9-10-23-20(25)12-18-14-28-21(24-18)27-13-16-5-7-17(22)8-6-16/h2-8,11,14H,9-10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUCILZIHNXWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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